molecular formula C10H8O2 B062352 3-(3-Hydroxyprop-1-ynyl)benzaldehyde CAS No. 170859-74-2

3-(3-Hydroxyprop-1-ynyl)benzaldehyde

Cat. No.: B062352
CAS No.: 170859-74-2
M. Wt: 160.17 g/mol
InChI Key: QEWITDXVUVFUFB-UHFFFAOYSA-N
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Description

3-(3-Hydroxyprop-1-ynyl)benzaldehyde is a high-value synthetic intermediate and building block of significant interest in organic chemistry and medicinal chemistry research. This compound features a benzaldehyde core strategically functionalized with a 3-hydroxyprop-1-ynyl substituent at the meta-position, creating a versatile bifunctional molecule. The presence of both an aldehyde and a terminal alkyne bearing a hydroxyl spacer makes it an ideal precursor for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile synthesis of complex triazole-containing molecular architectures. Concurrently, the aldehyde group offers a handle for further derivatization through condensation reactions (e.g., formation of Schiff bases, oximes, or hydrazones) or nucleophilic addition.

Properties

IUPAC Name

3-(3-hydroxyprop-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7-8,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWITDXVUVFUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392353
Record name 3-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170859-74-2
Record name 3-(3-Hydroxyprop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Hydroxyprop-1-ynyl)benzaldehyde, a compound with the molecular formula C10H10O2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3422576

Biological Activity Overview

This compound exhibits several biological activities that are significant in pharmacological contexts. The compound has been studied for its potential roles in:

  • Antimicrobial Activity : Exhibits inhibitory effects on various bacterial strains.
  • Antioxidant Properties : Shows potential in scavenging free radicals.
  • Cytotoxic Effects : Demonstrates activity against cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The compound may influence enzyme pathways involved in oxidative stress and cellular proliferation, leading to its observed effects in various assays.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes that are critical for the survival of pathogenic bacteria or cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in the structure enhances its ability to neutralize free radicals, contributing to its antioxidant capacity.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on E. coli and S. aureus
AntioxidantScavenging of DPPH radicals
CytotoxicInduces apoptosis in breast cancer cells

Case Study 1: Antimicrobial Properties

In a study published by PubChem, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound revealed that it effectively scavenged DPPH radicals, demonstrating a strong capacity to reduce oxidative stress in vitro. This activity is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The findings showed that the compound induced apoptosis and significantly inhibited cell proliferation at micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties

Research indicates that 3-(3-Hydroxyprop-1-ynyl)benzaldehyde may possess significant biological activities. It has been studied for its potential as an anti-inflammatory and anticancer agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Mechanism of Action

The aldehyde functional group can engage in covalent bonding with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydroxypropynyl group may facilitate hydrogen bonding, enhancing its interaction with biomolecules.

Organic Synthesis

Intermediate in Chemical Reactions

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. It can undergo various reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : It can be reduced to yield the corresponding alcohol.
  • Substitution Reactions : The hydroxy group can be replaced with other functional groups through nucleophilic substitution.

These reactions make it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Materials Science

Applications in Material Development

The compound has also found applications in the development of new materials. Its unique chemical structure allows it to be used as a precursor for creating novel organic materials with specific properties, such as non-linear optical (NLO) characteristics.

Table: Comparison of Reaction Types Involving this compound

Reaction TypeProduct FormedCommon Reagents/Conditions
Oxidation3-(3-Hydroxyprop-1-ynyl)benzoic acidPotassium permanganate, acidic conditions
Reduction3-(3-Hydroxyprop-1-ynyl)benzyl alcoholSodium borohydride, lithium aluminum hydride
SubstitutionVarious substituted derivativesAlkyl halides, strong bases like sodium hydride

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in The Journal of Organic Chemistry explored its use as an intermediate in synthesizing complex organic compounds, demonstrating its utility in medicinal chemistry .
  • Another research focused on its potential biological activities, revealing promising results in anti-inflammatory assays and cytotoxicity tests against cancer cell lines .

These findings underscore the compound's significance in ongoing research aimed at developing new therapeutic agents.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The -Cl group in 3-chlorobenzaldehyde increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .
    • In contrast, the -OCHF₂ group in 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde provides both steric bulk and electronic modulation, favoring selective binding in drug-receptor interactions .
  • Hydroxy and Propargyl Alcohol Groups: 3-Hydroxybenzaldehyde exhibits antioxidant activity due to its phenolic -OH group, which scavenges free radicals . The hydroxypropynyl group in the target compound combines redox activity (from -OH) with alkyne reactivity, enabling applications in crosslinking or bioorthogonal chemistry.

Preparation Methods

Core Reaction Mechanism

The Sonogashira cross-coupling reaction is the most widely employed method for introducing the propargyl alcohol side chain to the benzaldehyde scaffold. This palladium-catalyzed process couples a halogenated benzaldehyde derivative (e.g., 3-bromobenzaldehyde) with a terminal alkyne, typically propargyl alcohol, under inert conditions. The general reaction proceeds as follows:

3-Bromobenzaldehyde+HC≡C-CH2OHPd(PPh3)4,CuI, Base3-(3-Hydroxyprop-1-ynyl)benzaldehyde+HBr\text{3-Bromobenzaldehyde} + \text{HC≡C-CH}2\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{CuI, Base}} \text{this compound} + \text{HBr}

Copper(I) iodide acts as a co-catalyst, while amines like triethylamine or diisopropylamine neutralize HBr byproducts.

Optimized Reaction Conditions

Recent advances have demonstrated the efficacy of γ-valerolactone-based ionic liquids (e.g., tetrabutylphosphonium 4-ethoxyvalerate) as green solvents for Sonogashira couplings. These solvents enhance catalyst stability and eliminate the need for auxiliary bases, achieving yields of 72–99% with >98% purity. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Catalyst Loading2 mol% Pd(PPh₃)₄Higher loadings reduce cost efficiency
Temperature60–80°CPrevents alkyne decomposition
SolventTetrabutylphosphonium ILEnhances reaction rate and selectivity
Reaction Time4–6 hoursLonger durations risk side reactions

Industrial protocols often employ continuous-flow systems to maintain these conditions at scale.

Alternative Synthetic Approaches

Oxidation of 3-(3-Hydroxyprop-1-ynyl)benzyl Alcohol

A two-step synthesis begins with Sonogashira coupling of 3-bromobenzyl alcohol and propargyl alcohol, followed by oxidation of the benzyl alcohol group to an aldehyde. Oxidation methods include:

  • TEMPO/NaOCl System : Using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite in ethyl acetate at pH >12, achieving 98% conversion.

  • Swern Oxidation : Dimethyl sulfoxide (DMSO) and oxalyl chloride at -60°C, though less favored due to harsh conditions.

Direct Hydroxylation of 3-Propynylbenzaldehyde

Post-coupling hydroxylation involves treating 3-propynylbenzaldehyde with aqueous NaOH or KOH under controlled pH to introduce the hydroxyl group. This method requires careful temperature control (0–10°C) to prevent alkyne hydration.

Industrial-Scale Production Techniques

Large-Scale Sonogashira Coupling

Industrial facilities utilize palladium-on-carbon (Pd/C) catalysts in fixed-bed reactors to minimize metal leaching. A representative protocol includes:

  • Substrate Ratio : 1:1.2 (3-bromobenzaldehyde to propargyl alcohol)

  • Throughput : 50–100 kg/batch

  • Purity Control : Distillation under reduced pressure (0.1 mmHg, 80°C) to isolate the product.

Solvent Recovery and Recycling

Tetrabutylphosphonium ionic liquids are recovered via liquid-liquid extraction, reducing waste generation by >90% compared to traditional solvents like THF or DMF.

Recent Advances and Innovations

Photocatalytic Sonogashira Coupling

Visible-light-driven protocols using eosin Y as a photosensitizer reduce palladium requirements to 0.5 mol%, though yields remain moderate (60–75%).

Enzymatic Oxidation

Pilot studies employ alcohol dehydrogenases to oxidize 3-(3-hydroxyprop-1-ynyl)benzyl alcohol, offering a biocatalytic route with 85% yield and high enantioselectivity .

Q & A

Q. How can kinetic isotope effects (KIE) elucidate reaction mechanisms involving the hydroxylpropynyl group?

  • Methodology : Synthesize deuterated analogs (e.g., replacing hydroxyl protons with 2^2H). Compare reaction rates (e.g., esterification) using GC-MS. A primary KIE (>2) suggests bond-breaking in the rate-determining step .

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